molecular formula C20H24N6O6 B160494 5-Deaza-5,6,7,8-tetrahydroisofolic acid CAS No. 130327-70-7

5-Deaza-5,6,7,8-tetrahydroisofolic acid

Cat. No. B160494
M. Wt: 444.4 g/mol
InChI Key: OLNLRVHYZZQGBF-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Deaza-5,6,7,8-tetrahydroisofolic acid (5-DTHTHF) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. This molecule is a derivative of folic acid, an essential vitamin that plays a crucial role in DNA synthesis, repair, and methylation.

Mechanism Of Action

The mechanism of action of 5-Deaza-5,6,7,8-tetrahydroisofolic acid is primarily based on its ability to inhibit dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. By inhibiting DHFR, 5-Deaza-5,6,7,8-tetrahydroisofolic acid disrupts the synthesis of DNA and RNA, leading to cell death in cancer cells. It also inhibits the production of amyloid beta protein by blocking the activity of enzymes involved in its synthesis.

Biochemical And Physiological Effects

5-Deaza-5,6,7,8-tetrahydroisofolic acid has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in DNA repair and methylation. It also enhances the activity of enzymes involved in the metabolism of folic acid and homocysteine.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Deaza-5,6,7,8-tetrahydroisofolic acid in lab experiments is its stability under various conditions. It is also relatively easy to synthesize and purify. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 5-Deaza-5,6,7,8-tetrahydroisofolic acid. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Another area of research is the identification of new targets for 5-Deaza-5,6,7,8-tetrahydroisofolic acid, which could lead to the development of new therapeutic applications. Additionally, the potential use of 5-Deaza-5,6,7,8-tetrahydroisofolic acid in combination with other drugs for the treatment of cancer and other diseases is an area of active investigation.

Synthesis Methods

The synthesis of 5-Deaza-5,6,7,8-tetrahydroisofolic acid involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with 2,4-dioxo-5-methylpyrimidine. This intermediate is then reacted with 5,6,7,8-tetrahydrofolic acid to yield 5-Deaza-5,6,7,8-tetrahydroisofolic acid. The purity of the final product can be achieved by recrystallization and chromatography techniques.

Scientific Research Applications

5-Deaza-5,6,7,8-tetrahydroisofolic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the production of amyloid beta protein, which is a hallmark of the disease.
In agriculture, 5-Deaza-5,6,7,8-tetrahydroisofolic acid has been shown to enhance the growth and yield of crops such as maize, wheat, and soybeans. It has also been used as a foliar spray to improve the nutritional quality of fruits and vegetables.
In biotechnology, 5-Deaza-5,6,7,8-tetrahydroisofolic acid has been used as a cofactor for enzymes involved in DNA synthesis and repair. It has also been used as a substrate for the detection of dihydrofolate reductase activity.

properties

CAS RN

130327-70-7

Product Name

5-Deaza-5,6,7,8-tetrahydroisofolic acid

Molecular Formula

C20H24N6O6

Molecular Weight

444.4 g/mol

IUPAC Name

(2S)-2-[[4-[[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]amino]methyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H24N6O6/c21-20-25-16-13(18(30)26-20)7-12(9-23-16)22-8-10-1-3-11(4-2-10)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,12,14,22H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,23,25,26,30)/t12-,14+/m1/s1

InChI Key

OLNLRVHYZZQGBF-OCCSQVGLSA-N

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1C(CNC2=C1C(=O)N=C(N2)N)NCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

synonyms

5-deaza-5,6,7,8-tetrahydroisofolic acid

Origin of Product

United States

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